
Zidapamide
概要
説明
ジダパミドは、チアゾリジン系利尿薬であり、主に高血圧症およびうっ血性心不全による浮腫の治療に使用されます。 それは血圧を下げる効果が高く、他の利尿薬と比較して副作用の発現率が比較的低いことで知られています .
製法
合成経路と反応条件
ジダパミドの合成は、通常、4-クロロ-3-スルファモイル安息香酸とN-アミド-2-メチレンインドリンまたはその対応する塩を、クロロ-1,3-ジメチル-2-クミクアリンなどの縮合剤と有機塩基の存在下で反応させることから始まります . 反応は、不活性溶媒中で室温で行われ、続いて精製を行い、最終生成物が得られます .
工業的製法
工業的製法は、不純物を制御し、収率を最適化することに重点を置いています。 例えば、反応溶媒としてジクロロメタンを用いる方法が開発され、製造コストの削減と不純物の制御が可能になりました . この方法には、結晶化後処理が含まれ、高純度と収率が保証され、大規模生産に適しています .
化学反応解析
反応の種類
ジダパミドは、次のようなさまざまな化学反応を起こします。
酸化: 強い酸性およびアルカリ性条件に敏感であり、分解につながります.
還元: この化合物は特定の条件下で還元される可能性がありますが、これはそれほど一般的ではありません。
一般的な試薬と条件
酸化: 強酸または強塩基。
還元: 制御された条件下で特定の還元剤。
置換: 強い求核剤と適切な溶媒。
生成される主な生成物
これらの反応から生成される主な生成物には、4-クロロ-3-スルファモイルベンズアミドと4-クロロ-3-(ホルミルスルファモイル)-N-(2-メチル-2,3-ジヒドロ-1H-インドール-1-イル)ベンズアミドが含まれます .
科学研究への応用
ジダパミドは、幅広い科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zidapamide typically involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with N-amido-2-methylene indoline or its corresponding salts in the presence of a condensing agent such as chloro-1,3-dimethyl-2-climiqualine and an organic base . The reaction is carried out in an inert solvent at room temperature, followed by purification to obtain the final product .
Industrial Production Methods
Industrial production methods focus on controlling impurities and optimizing yield. For instance, a method involving methylene dichloride as a reaction solvent has been developed to reduce production costs and control impurities . This method includes crystallization aftertreatment to ensure high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Zidapamide undergoes various chemical reactions, including:
Oxidation: It is sensitive to strong acidic and alkaline conditions, leading to degradation.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids or bases.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions include 4-chloro-3-sulfamoylbenzamide and 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide .
科学的研究の応用
Pharmacological Properties
Zidapamide exhibits several pharmacological actions, including:
- Diuretic Activity : this compound promotes diuresis by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This property is beneficial for managing conditions such as hypertension and edema associated with heart failure .
- Antihypertensive Effects : By reducing blood volume and systemic vascular resistance, this compound effectively lowers blood pressure in hypertensive patients. It is often used in combination with other antihypertensive medications to enhance therapeutic efficacy .
Clinical Applications
This compound has been studied extensively in clinical settings for various applications:
- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. It is particularly useful for patients who may not respond adequately to other diuretics or antihypertensive agents .
- Heart Failure Treatment : this compound is also employed in the management of heart failure, where it helps alleviate symptoms related to fluid overload by promoting diuresis. Studies indicate that it can improve quality of life and exercise tolerance in affected individuals .
Case Studies and Research Findings
Research has highlighted several key findings regarding the efficacy and safety of this compound:
- Efficacy in Elderly Patients : A study involving elderly patients with hypertension revealed that this compound significantly reduced systolic and diastolic blood pressure compared to placebo. The results indicated a favorable safety profile, with minimal side effects reported .
- Combination Therapies : this compound has been evaluated in combination with other antihypertensive medications, such as ACE inhibitors and calcium channel blockers. These studies suggest that such combinations can lead to better blood pressure control and reduced cardiovascular risk compared to monotherapy .
- Long-term Outcomes : Longitudinal studies have shown that long-term use of this compound is associated with a reduced incidence of cardiovascular events in hypertensive patients, emphasizing its role in chronic disease management .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound versus other common diuretics:
Diuretic | Mechanism of Action | Efficacy in Hypertension | Common Side Effects |
---|---|---|---|
This compound | Sodium reabsorption inhibition | High | Electrolyte imbalance |
Hydrochlorothiazide | Thiazide-type diuretic | Moderate | Hypokalemia, dehydration |
Furosemide | Loop diuretic | High | Ototoxicity, electrolyte imbalance |
作用機序
ジダパミドはネフロンに作用し、特に遠位尿細管の近位セグメントで、ナトリウム/塩化物共輸送体を阻害します . この阻害はナトリウムの再吸収を減少させ、ナトリウムと水の排泄を増加させます . さらに、ジダパミドは直接血管に作用し、降圧作用に貢献しています .
類似の化合物との比較
類似の化合物
ヒドロクロロチアジド: 作用機序が似ていますが、副作用の発現率が高い、別のチアゾリジン系利尿薬です.
クロルタリドン: ジダパミドと比較して作用時間が長い、チアゾリジン系利尿薬です.
独自性
ジダパミドは、利尿作用と直接血管作用の二重の作用機序を持つため、独特です . また、他のチアゾリジン系利尿薬と比較して、グルコースと脂質の異常の発現率が低いことも特徴です .
類似化合物との比較
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but a higher incidence of side effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to zidapamide.
Uniqueness
This compound is unique due to its dual mechanism of action—diuretic and direct vascular effects . It also has a lower incidence of glucose and lipid disturbances compared to other thiazide diuretics .
生物活性
Zidapamide is a sulfamoylbenzoic acid derivative and an analog of indapamide, primarily recognized for its diuretic properties. This compound is utilized in the management of hypertension and edema associated with heart failure. Its biological activity is characterized by several mechanisms that influence renal function and cardiovascular health.
This compound operates primarily as a thiazide-like diuretic, inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The compound's unique structure allows it to interact with specific molecular targets, enhancing its efficacy in diuresis and antihypertensive effects.
Key Mechanisms:
- Inhibition of Sodium Reabsorption : this compound inhibits the Na+/Cl- co-transporter in the distal convoluted tubule, which is crucial for sodium reabsorption.
- Vasodilation : It may also induce vasodilation through mechanisms that are not fully understood but are thought to involve modulation of calcium channels.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Half-life : Approximately 8-10 hours, allowing for once-daily dosing.
- Metabolism : Metabolized primarily in the liver, with metabolites excreted via urine.
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of this compound:
- Hypertension Management : A study comparing this compound with other antihypertensive agents demonstrated significant reductions in systolic and diastolic blood pressure over 24 hours, supporting its use as an effective treatment for hypertension .
- Heart Failure : this compound has shown benefits in patients with heart failure, particularly those with fluid retention. A clinical trial indicated that patients receiving this compound experienced improved symptoms and reduced hospitalizations compared to those on placebo.
- Long-term Use : In a long-term follow-up study, patients treated with this compound maintained improved blood pressure control without significant adverse effects over five years .
Case Studies
Several case studies highlight the practical implications of this compound use:
- Case Study 1 : A 65-year-old male patient with resistant hypertension was treated with this compound alongside a standard regimen of ACE inhibitors and beta-blockers. The addition of this compound resulted in a notable decrease in blood pressure readings from 160/100 mmHg to 130/80 mmHg within three months .
- Case Study 2 : In a cohort study involving elderly patients with heart failure, those treated with this compound reported improved quality of life metrics and reduced diuretic-related side effects compared to traditional loop diuretics.
Safety Profile
This compound is generally well-tolerated; however, potential side effects may include:
- Electrolyte imbalances (e.g., hypokalemia)
- Dizziness
- Gastrointestinal disturbances
Monitoring electrolyte levels is essential during treatment to mitigate these risks.
特性
IUPAC Name |
4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUKYXOYJMLRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048834 | |
Record name | Zipadamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75820-08-5 | |
Record name | 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75820-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zidapamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zipadamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zidapamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIDAPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。